
2-(2,4-Dimethoxyphenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a quinoxaline core with a 2,4-dimethoxyphenyl group attached to it, making it a unique and valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)quinoxaline typically involves the condensation of 2,4-dimethoxyaniline with a suitable diketone or dicarbonyl compound. One common method is the reaction of 2,4-dimethoxyaniline with 1,2-dicarbonyl compounds under acidic or basic conditions . This reaction can be carried out in various solvents, including ethanol, methanol, or acetic acid, and often requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent
Biology: The compound is used in studies related to enzyme inhibition and receptor binding
Materials Science: It serves as a building block for the synthesis of organic semiconductors and electroluminescent materials.
Agriculture: Quinoxaline derivatives are used in the development of pesticides and herbicides
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-Dimethoxyphenyl)quinoxaline include other quinoxaline derivatives such as:
- 2-Phenylquinoxaline
- 2,3-Dimethylquinoxaline
- 2-(4-Methoxyphenyl)quinoxaline .
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical properties. The presence of the 2,4-dimethoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C16H14N2O2/c1-19-11-7-8-12(16(9-11)20-2)15-10-17-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 |
InChI Key |
QZPPEZNQBHBIOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
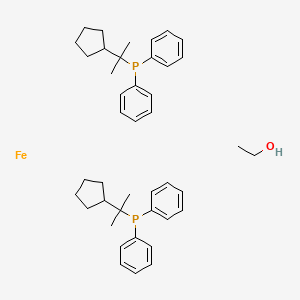
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol](/img/structure/B14114836.png)
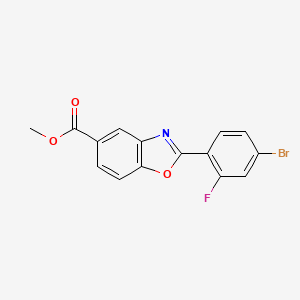
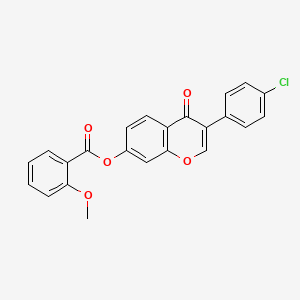
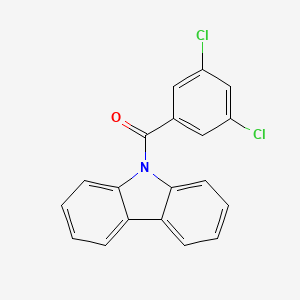
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)


![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)


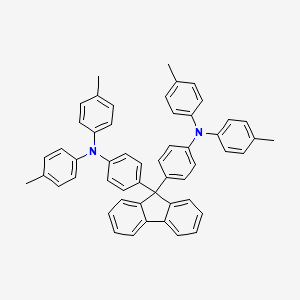
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)
